molecular formula C24H24N6O2 B2509223 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1251590-20-1

7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B2509223
CAS No.: 1251590-20-1
M. Wt: 428.496
InChI Key: DOCUPGGIWGPXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a synthetic small molecule based on a [1,2,4]triazolo[4,3-c]pyrimidin-3-one scaffold, a structure of high interest in medicinal chemistry. Heterocyclic compounds containing the triazolopyrimidine core are frequently investigated as potential ligands for purinergic receptors, particularly adenosine receptor subtypes (A1, A2A, A2B, A3) . The structure of this compound incorporates a 4-phenylpiperazine moiety, a common pharmacophore found in bioactive molecules targeting G protein-coupled receptors (GPCRs) . This specific molecular architecture suggests its primary research value lies in the exploration of neurological pathways, immune-oncology, and inflammatory diseases . As a triazolopyrimidine derivative, it may act as an orthosteric antagonist or an allosteric modulator at adenosine receptors, though its exact mechanism of action and binding affinity require empirical validation . Researchers utilize such compounds as chemical tools to elucidate complex signaling pathways and to serve as lead structures in the development of new therapeutic agents. This product is provided for research purposes within laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

7-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-18-16-21-26-29(24(32)30(21)23(25-18)19-8-4-2-5-9-19)17-22(31)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCUPGGIWGPXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D2 and D3 receptors, exhibiting high affinity and selectivity. The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex and modulate receptor activity.

Cellular Effects

The effects of 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the c-Met kinase pathway, leading to changes in cell proliferation and apoptosis in cancer cell lines. Additionally, it can alter gene expression profiles, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine receptors through hydrogen bonds and hydrophobic interactions, leading to receptor activation or inhibition. This binding modulates downstream signaling pathways, resulting in altered cellular responses. Additionally, the compound can inhibit c-Met kinase activity, thereby affecting cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one change over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged receptor activation or inhibition and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of dopamine receptor activity and inhibition of c-Met kinase. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in target tissues.

Subcellular Localization

The subcellular localization of 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

The compound 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a complex heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazolo-pyrimidine framework integrated with a 4-phenylpiperazine moiety. This unique combination suggests potential interactions with various neurotransmitter systems, particularly in the central nervous system (CNS). The presence of carbonyl and amine functionalities allows for diverse chemical reactivity, making it a versatile candidate for further derivatization.

Structural Formula

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Notable Structural Features

FeatureDescription
Triazole RingContributes to biological activity through receptor interactions
Pyrimidine FrameworkPotential for anticancer and anti-inflammatory activities
4-PhenylpiperazineEnhances CNS activity and receptor binding affinity

Pharmacological Properties

Research indicates that compounds similar to 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one exhibit significant biological activities. These include:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, compounds related to this structure have been tested against various cancer cell lines such as MCF7 and HCT116, demonstrating promising IC50 values indicating effective cytotoxicity.
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties, which are crucial in treating conditions like arthritis and cardiovascular diseases.
  • CNS Activity : The 4-phenylpiperazine moiety is known for its interaction with serotonin receptors, which may contribute to anxiolytic or antidepressant effects.

Anticancer Studies

A study evaluated the anticancer efficacy of related compounds against multiple cancer cell lines. For example:

  • Compound A : Exhibited an IC50 of 0.39 μM against HCT116 cells.
  • Compound B : Showed an IC50 of 0.46 μM against MCF7 cells.

These findings suggest that the triazolo-pyrimidine framework is effective in inhibiting cancer cell growth.

Anti-inflammatory Assessments

In another study focusing on anti-inflammatory properties:

  • Compound C : Demonstrated a significant reduction in inflammatory markers in vitro.

This highlights the potential of similar compounds in managing inflammation-related disorders.

The mechanism by which 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one exerts its biological effects likely involves multiple pathways:

  • Receptor Binding : The compound may interact with specific receptors (e.g., serotonin receptors) affecting neurotransmission.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

Anticancer Activity

Studies have indicated that compounds similar to 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

CompoundActivityReference
Compound AIC50 = 4.363 μM against HCT116
Compound BModerate activity against breast cancer cells

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar piperazine derivatives have been tested for their efficacy against bacterial strains and fungi, demonstrating promising results in inhibiting growth and biofilm formation .

Antidepressant and Anxiolytic Effects

The incorporation of the piperazine moiety indicates possible interactions with neurotransmitter systems, particularly serotonin receptors. Research on piperazine derivatives has highlighted their potential as antidepressants and anxiolytics, with some compounds showing effectiveness in preclinical models of depression and anxiety disorders .

Antipsychotic Potential

Given the structural similarities to known antipsychotic agents, this compound may also exhibit antipsychotic properties. Studies on related piperazine compounds have shown that they can act as dopamine receptor antagonists, which are critical in the treatment of schizophrenia and other psychotic disorders .

Synthesis Pathways

The synthesis of 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves several key steps including nucleophilic substitutions and cyclization reactions. The versatility of heterocyclic chemistry allows for the development of various analogs with modified biological activities.

Derivatization Potential

The carbonyl and amine functionalities present in the compound facilitate further derivatization through condensation reactions or acylation, enabling the exploration of new derivatives with enhanced pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structures

The target compound’s [1,2,4]triazolo[4,3-c]pyrimidinone core distinguishes it from related heterocycles:

  • Pyrazolo[1,5-a]pyrimidinones (e.g., Compound 58, ): Feature a pyrazole fused to pyrimidinone, offering distinct electronic properties .
  • Thiazolo[3,2-a]pyrimidinones (e.g., –9): Replace triazole with thiazole, altering solubility and hydrogen-bonding capacity .
  • [1,2,4]Thiadiazolo[4,5-a]pyrimidines (e.g., Compound L3, ): Sulfur-containing cores exhibit different metabolic stability and redox behavior .

Substituent Variations

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound [1,2,4]Triazolo[4,3-c]pyrimidin-3(2H)-one 7-Methyl, 5-phenyl, 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) C25H24N6O2* 440.51*
Compound 58 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(3,5-Dimethylphenyl), 2-isopropyl C18H20N2O 286.37
Compound L3 () [1,2,4]Thiadiazolo[4,5-a]pyrimidine 7-(1-Methylpyrrol-2-yl), 3-phenyl, 5-thiophen-2-yl C17H14N4S2 338.45
Compound Thiazolo[3,2-a]pyrimidin-5(3H)-one 7-Methyl, 3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl) C15H22N4O2S 322.4
Compound Thiazolo[3,2-a]pyrimidin-5(3H)-one 7-Methyl, 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl) C20H24N4O3S 400.5
  • Piperazine Modifications: Target Compound: 4-Phenylpiperazine enhances aromatic interactions. : 4-Ethylpiperazine increases hydrophobicity.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step strategies:

  • Triazolopyrimidine core formation : Cyclization using ethyl oxalyl monochloride under reflux (e.g., in THF) to form the pyrimidine ring .
  • Piperazine coupling : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki reaction with phenylboronic acid, using Pd(PPh₃)₄ in DMF/H₂O at 80–100°C) .
  • Oxoethyl group attachment : Alkylation or acylation steps under anhydrous conditions with bases like K₂CO₃ in acetonitrile . Key conditions : Use inert atmospheres for moisture-sensitive steps, monitor reactions via TLC, and purify via column chromatography or preparative HPLC .

Q. How can spectroscopic techniques confirm structural integrity?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups), piperazine protons (δ 2.5–3.5 ppm as multiplet), and the 2-oxoethyl group (δ 4.1–4.5 ppm) .
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for the oxo group) and C-N stretches (~1250 cm⁻¹) .
  • High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary biological screening approaches assess pharmacological potential?

  • Enzyme inhibition assays : Test phosphodiesterase (PDE) inhibition using fluorometric substrates (IC₅₀ determination) .
  • Receptor binding assays : Radioligand displacement studies (e.g., adenosine receptors) with [³H]-labeled antagonists .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How to design SAR studies to optimize the piperazine-triazolopyrimidine scaffold?

  • Variations : Replace the 4-phenyl group on piperazine with substituted aryl (e.g., 4-fluorophenyl) or alkyl groups .
  • Assays : Measure changes in PDE inhibition or receptor binding affinity using dose-response curves. Correlate logP values (via HPLC) with membrane permeability .
  • Data analysis : Use QSAR models to predict bioactivity based on substituent electronic properties (e.g., Hammett constants) .

Q. What strategies mitigate conflicting solubility/stability data across analytical methods?

  • Orthogonal methods : Compare HPLC-DAD (UV detection) with LC-MS for purity analysis .
  • Statistical validation : Apply ANOVA to assess intra-lab variability (e.g., triplicate measurements, p < 0.05 significance) .
  • Solvent optimization : Test DMSO, ethanol, or PEG-400 for solubility, noting temperature-dependent stability via accelerated degradation studies (40°C/75% RH) .

Q. Which computational methods predict binding modes with adenosine receptors?

  • Molecular docking : Use AutoDock Vina with receptor PDB structures (e.g., 3RFM) to identify key interactions (e.g., hydrogen bonds with Asn253) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein RMSD fluctuations .

Q. How to resolve in vitro potency vs. in vivo efficacy discrepancies in triazolopyrimidines?

  • Pharmacokinetic studies : Measure bioavailability in rodent models via LC-MS/MS plasma analysis .
  • Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) using microsomal incubations .
  • Tissue distribution : Quantify compound levels in target organs (e.g., brain) using isotopic labeling (³H or ¹⁴C) .

Q. How to design orthogonal purification methods for HPLC co-elution challenges?

  • Column selection : Compare C18 (reverse-phase) vs. HILIC (hydrophilic interaction) columns .
  • Mobile phase : Adjust pH (2.5–6.5 with formic acid) or organic modifier (acetonitrile vs. methanol gradients) .
  • Detection : Use diode-array detection (DAD) coupled with charged aerosol detection (CAD) for non-UV-active impurities .

Q. What mechanistic studies explain unexpected alkylation byproducts?

  • Reaction monitoring : Track intermediates via in-situ IR or LC-MS at 15-minute intervals .
  • Byproduct isolation : Use preparative TLC to isolate impurities, followed by NOESY NMR for structural elucidation .
  • Computational modeling : Calculate transition-state energies (DFT) to identify competing reaction pathways .

Q. How to apply isotopic labeling for metabolic pathway analysis?

  • Deuterated analogs : Synthesize compound with ²H at metabolically labile sites (e.g., piperazine methyl groups) .
  • Tracing studies : Administer ¹⁴C-labeled compound to rodents, then quantify radioactivity in excreta and tissues via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.